molecular formula C28H33N3O9 B12771824 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid CAS No. 118989-86-9

2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid

Cat. No.: B12771824
CAS No.: 118989-86-9
M. Wt: 555.6 g/mol
InChI Key: WEUDOTCXYMPVAS-LVEZLNDCSA-N
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Description

This compound is a salt formed by the acetamide derivative 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide and (E)-but-2-enedioic acid (maleic acid isomer). Key characteristics include:

  • Molecular Formula: C₁₈H₂₂N₃O₂ (acetamide moiety) + C₄H₄O₄ (acid moiety) → Total: C₂₂H₂₆N₃O₆ (calculated from ).
  • Molecular Weight: 555.57632 g/mol .
  • Structural Features: A piperazine ring substituted with a 2-benzylphenyl group and a methyl group, linked to an acetamide. The (E)-but-2-enedioic acid counterion enhances solubility and stability.

Properties

CAS No.

118989-86-9

Molecular Formula

C28H33N3O9

Molecular Weight

555.6 g/mol

IUPAC Name

2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C20H25N3O.2C4H4O4/c1-16-14-22(15-20(21)24)11-12-23(16)19-10-6-5-9-18(19)13-17-7-3-2-4-8-17;2*5-3(6)1-2-4(7)8/h2-10,16H,11-15H2,1H3,(H2,21,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

WEUDOTCXYMPVAS-LVEZLNDCSA-N

Isomeric SMILES

CC1N(CCN(C1)CC(=O)N)C2=CC=CC=C2CC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1CN(CCN1C2=CC=CC=C2CC3=CC=CC=C3)CC(=O)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid involves multiple steps, typically starting with the preparation of the piperazine ring. The benzylphenyl group is introduced through a substitution reaction, followed by the addition of the acetamide group. The final step involves the formation of the butenedioic acid moiety under specific reaction conditions, such as controlled temperature and pH .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylphenyl group plays a crucial role in binding to these targets, while the piperazine ring and acetamide group contribute to the overall stability and activity of the compound. The butenedioic acid moiety may also participate in hydrogen bonding and other interactions that enhance the compound’s efficacy .

Comparison with Similar Compounds

Key Structural and Functional Differences

Piperazine Derivatives
  • Target Compound vs. A2ti-1 : The piperazine ring in the target compound may modulate receptor binding (e.g., dopamine or serotonin receptors), whereas A2ti-1’s triazole core inhibits Annexin A2, a protein involved in viral entry .
  • Target Compound vs. N-Benzyl-2-[4-cinnamylpiperazin-1-yl]acetamide : The absence of the (E)-but-2-enedioic acid counterion in the latter may reduce solubility or alter pharmacokinetics .
Acetamide Linkage
  • The acetamide group in benzimidazole derivatives () is critical for anthelmintic activity, but its attachment to a benzimidazole (vs. piperazine) shifts the mechanism toward tubulin disruption in parasites .
Stereochemistry of Counterions
  • (E)- vs. (Z)-but-2-enedioic acid : The E-configuration in the target compound may influence crystal packing and dissolution rates compared to Z-forms, which are linked to altered bioavailability in antipsychotic candidates .

Pharmacological Implications

  • Acid Counterion : Salts with (E)-but-2-enedioic acid may offer improved stability over free bases, as seen in other pharmaceuticals .

Biological Activity

The compound 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid (CAS No. 118989-86-9) is a synthetic organic molecule notable for its complex structure, which includes a piperazine ring, an acetamide group, and a butenedioic acid moiety. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C28H33N3O9
  • Molecular Weight : 555.576 g/mol
  • IUPAC Name : 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzylphenyl group enhances binding affinity, while the piperazine ring and acetamide group contribute to the compound's stability and activity. The butenedioic acid moiety may facilitate hydrogen bonding and other interactions that enhance efficacy.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives can inhibit bacterial growth and possess antifungal activity. The mechanism typically involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anticancer Properties

The anticancer potential of 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide has been explored in various studies. For example, in vitro assays demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and disrupting DNA synthesis pathways . The evaluation of these compounds against different tumor cell lines revealed promising results, indicating their potential as therapeutic agents in oncology.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Analogous compounds have shown activity in models of epilepsy and other neurological disorders. For instance, studies on related piperazine derivatives indicated anticonvulsant properties when tested in animal models using maximal electroshock (MES) tests . These findings suggest that 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide may modulate neurotransmitter systems or ion channels involved in seizure activity.

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-[4-(2-phenylphenyl)-3-methylpiperazin-1-yl]acetamideStructureLacks the benzyl group; may affect binding affinity
2-[4-(2-benzylphenyl)-3-ethylpiperazin-1-yl]acetamideStructureEthyl group alters steric interactions
2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]propionamideStructurePropionamide affects solubility and pharmacokinetics

These comparisons highlight how structural variations can influence the biological activities and pharmacological profiles of related compounds.

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Anticancer Activity Evaluation : In a study assessing new thiazole derivatives, compounds exhibiting structural similarities to 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide showed significant anticancer activity against A549 lung cancer cells using MTT assays .
  • Anticonvulsant Screening : A series of piperazine derivatives were synthesized and evaluated for their anticonvulsant effects in animal models. Notably, certain derivatives demonstrated protective effects in MES tests, indicating potential therapeutic applications for epilepsy treatment .

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